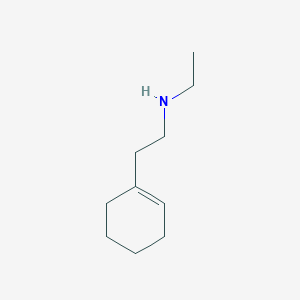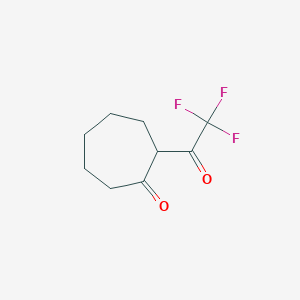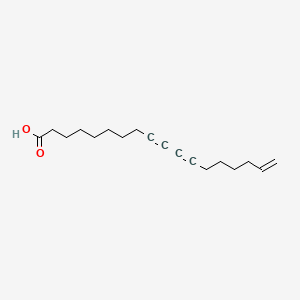
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate typically involves the polymerization reaction between decanedioic acid and 1,2-ethanediamine. The reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired polymer . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield . The polymerization process can be summarized as follows:
Reactants: Decanedioic acid and 1,2-ethanediamine.
Reaction Conditions: Heating and stirring under controlled conditions.
Catalysts: Often used to improve reaction efficiency.
Product: Decanedioic acid;ethane-1,2-diamine;octadecanoic acid.
Analyse Des Réactions Chimiques
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, leading to the formation of oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polyamides and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in medical devices and implants due to its stability and non-toxicity.
Industry: Widely used in the production of lubricants, adhesives, and coatings
Mécanisme D'action
The mechanism of action of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate involves its interaction with various molecular targets and pathways. The polymer’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it an effective lubricant and coating material. Additionally, its thermal stability and electrical insulation properties make it suitable for use in high-temperature and electrical applications .
Comparaison Avec Des Composés Similaires
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid can be compared with other similar polyamides, such as:
Nylon-6,6: Formed from hexamethylenediamine and adipic acid, known for its high strength and durability.
Nylon-6: Formed from caprolactam, known for its excellent mechanical properties and resistance to abrasion.
Polyamide-11: Formed from 11-aminoundecanoic acid, known for its flexibility and resistance to chemicals.
The uniqueness of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate lies in its combination of thermal stability, electrical insulation properties, and hydrophobic characteristics, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
68409-61-0 |
|---|---|
Formule moléculaire |
C30H62N2O6 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
decanedioic acid;ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H18O4.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2 |
Clé InChI |
LUQFLCBZXVKZTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)



![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)

![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)


